Molecular Property Comparison: 5-Methoxy vs. Des-Methoxy Parent (CAS 54605-72-0)
The 5-methoxy substituent increases molecular weight by 30.03 Da and adds one hydrogen-bond acceptor relative to the des-methoxy parent 1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 54605-72-0), while also elevating the polar surface area. These differences modulate both passive membrane permeability and target binding capacity . The parent compound (C₁₀H₈N₂O, MW 172.18) has a measured LogP of 1.68 and contains only 2 H-bond acceptors (the aldehyde oxygen and pyrazole N2), whereas 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₁H₁₀N₂O₂, MW 202.21) incorporates a third H-bond acceptor via the methoxy oxygen, broadening polar interaction potential without substantially increasing rotatable bond count . For procurement decisions, this means the 5-methoxy compound cannot be substituted by the cheaper, more readily available des-methoxy analog without altering downstream molecular recognition properties [1].
| Evidence Dimension | Molecular weight, H-bond acceptor count, LogP |
|---|---|
| Target Compound Data | MW: 202.21 g/mol; H-bond acceptors: 3 (aldehyde O, pyrazole N2, methoxy O); LogP: predicted ~1.9–2.1 (estimated from parent + OCH₃ increment) |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole-4-carbaldehyde (CAS 54605-72-0): MW 172.18 g/mol; H-bond acceptors: 2; measured LogP: 1.68 |
| Quantified Difference | ΔMW = +30.03 Da (+17.4%); ΔH-bond acceptors = +1 (from 2 to 3); estimated ΔLogP ≈ +0.2 to +0.4 units |
| Conditions | Physicochemical property comparison using reported values and standard OCH₃ fragment contributions |
Why This Matters
The added methoxy group increases the compound's capacity for hydrogen bonding and polar interactions, which directly influences target engagement in biological assays and cannot be replicated by the des-methoxy analog.
- [1] Kuujia. Cas no 2092808-65-4 (5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde). Supplier pricing: Enamine 95% purity, 1.0g/$685; Aaron 95% purity, 5g/$2758. View Source
